molecular formula C12H10BrClN2O2 B2589461 methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 175711-53-2

methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2589461
CAS RN: 175711-53-2
M. Wt: 329.58
InChI Key: LGNYQCSJTZIIKS-UHFFFAOYSA-N
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Description

The compound “methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it would have a phenyl group (a six-membered carbon ring) attached to one of the carbons of the pyrazole ring, and a carboxylate ester group (COOCH3) attached to another carbon of the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine and chlorine atoms could potentially be replaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring, the halogens, and the ester group would all contribute to its properties .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Researchers have investigated the potential of pyrazole derivatives in combating this disease. Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has shown promising antileishmanial activity . Further studies are needed to explore its mechanism of action and optimize its efficacy.

Antimalarial Properties

Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Pyrazole-bearing compounds have demonstrated antimalarial activity. Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate could be a potential candidate for antimalarial drug development. Researchers are investigating its effectiveness against Plasmodium species .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some pyrazole derivatives exhibit anti-inflammatory effects. Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate might modulate inflammatory pathways, making it relevant for further exploration .

Plant Growth Regulation

Indole derivatives, including pyrazoles, have diverse biological roles. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. While not directly related to our compound, understanding the broader context of indole derivatives sheds light on their potential in plant growth regulation .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without more specific information, it’s difficult to predict .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

methyl 4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-16-11(12(17)18-2)9(13)10(15-16)7-3-5-8(14)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNYQCSJTZIIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

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